molecular formula C8H12N2OS B2537342 3-Methyl-4-(methylsulfonimidoyl)aniline CAS No. 1935396-21-6

3-Methyl-4-(methylsulfonimidoyl)aniline

Cat. No.: B2537342
CAS No.: 1935396-21-6
M. Wt: 184.26
InChI Key: FXSLWUYWOIPFLB-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfonimidoyl)aniline is a chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a sulfonimidamide group, an emerging and versatile isostere of sulfonamides that has recently gained significant attention for its potential as a tunable electrophilic warhead in covalent inhibitors . The sulfonimidamide functional group offers a unique three-dimensional structure with a stereogenic sulfur center and a basic, functionalizable imidic nitrogen atom. These properties provide researchers with multiple vectors to fine-tune the compound's reactivity, polarity, and overall physicochemical profile, enabling the rational design of targeted covalent inhibitors . Its primary research value lies in the synthesis of novel small molecules aimed at targeting proteins previously considered "undruggable." Similar to the strategic use of acrylamides in approved drugs like Ibrutinib and Afatinib, the sulfonimidoyl group can act as a Michael acceptor, reacting with nucleophilic residues such as cysteine in biological targets . The presence of the methyl and aniline substituents on the core structure makes it a valuable bifunctional synthetic intermediate, suitable for further derivatization and incorporation into more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-4-(methylsulfonimidoyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSLWUYWOIPFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935396-21-6
Record name (4-amino-2-methylphenyl)(imino)methyl-lambda6-sulfanone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylsulfonimidoyl)aniline typically involves the introduction of the methylsulfonimidoyl group onto the aniline ring. One common method is the reaction of 3-methylaniline with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the sulfonimidoyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfonimidoyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide or sulfoxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfonamide or sulfoxide derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemical Reactions

3-Methyl-4-(methylsulfonimidoyl)aniline can undergo several chemical transformations:

Reaction Type Description Common Reagents
Oxidation Forms sulfonyl derivativesHydrogen peroxide, potassium permanganate
Reduction Converts sulfonimidoyl to sulfonamide or sulfoxideSodium borohydride, lithium aluminum hydride
Substitution Produces various substituted aniline derivativesElectrophilic reagents (halogens, nitro compounds)

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are essential for developing new materials and pharmaceuticals.

Biology

This compound is significant in biological research due to its potential enzyme inhibition properties. The sulfonimidoyl group can interact with specific enzymes or receptors, making it a candidate for studying enzyme-ligand interactions and cellular signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various pathogens.

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    Research indicates that compounds with sulfonamidic structures can inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis, suggesting potential applications in developing antibacterial agents .
  • Biological Activity:
    The biological mechanisms attributed to this compound include:
    • Enzyme inhibition leading to therapeutic effects in diseases such as cancer and inflammation.
    • Interaction with cellular receptors influencing metabolic processes .
  • Toxicological Assessments:
    Toxicity studies on related compounds have shown varying degrees of hepatotoxicity and carcinogenic potential in animal models. These findings highlight the importance of assessing safety profiles when considering therapeutic applications .

Structural Comparisons

Compound Key Features
3-Methyl-4-(methylsulfonyl)aniline Similar structure but contains a sulfonyl group instead of a sulfonimidoyl group.
4-Methylsulfonimidoylaniline Lacks the methyl group at the 3-position.
3-Methyl-4-(methylsulfonamido)aniline Contains a sulfonamide group instead of a sulfonimidoyl group.

The presence of the sulfonimidoyl group in this compound imparts unique chemical and biological properties that may not be present in its analogs.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfonimidoyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cellular pathways, affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight Key Features
4-(Methanesulfonylmethyl)aniline 24176-70-3 -CH₂SO₂CH₃ (4) C₈H₁₁NO₂S 185.25 Sulfonylmethyl group enhances polarity
3-Methyl-4-(4-methylphenoxy)aniline 17419-01-1 -O(4-methylphenyl) (4), -CH₃ (3) C₁₄H₁₅NO 213.28 Phenoxy group increases hydrophobicity
3-Methoxy-4-(methylsulfanyl)aniline 19284-92-5 -OCH₃ (3), -SCH₃ (4) C₈H₁₁NOS 169.24 Methoxy and sulfanyl modulate electronic effects
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline 109069-00-3 -SO₂(3-methylpiperidinyl) (4) C₁₂H₁₈N₂O₂S 254.35 Piperidine sulfonyl improves solubility
3-Chloro-4-[(4-methylphenyl)sulfanyl]aniline N/A -Cl (3), -S(4-methylphenyl) (4) C₁₃H₁₂ClNS 249.76 Chloro and arylthio enhance steric bulk
Key Observations:
  • Electronic Effects: The methylsulfonimidoyl group in the target compound is more polar and electron-withdrawing compared to sulfanyl (e.g., 3-Methoxy-4-(methylsulfanyl)aniline) or phenoxy groups (e.g., 3-Methyl-4-(4-methylphenoxy)aniline). This increases its reactivity in electrophilic substitution reactions .
  • Solubility: Sulfonimidoyl and sulfonyl groups (e.g., 4-(Methanesulfonylmethyl)aniline) generally improve water solubility compared to non-polar substituents like methylphenoxy. However, the piperidine sulfonyl group in 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline may offer superior solubility due to the amine’s basicity .

Biological Activity

3-Methyl-4-(methylsulfonimidoyl)aniline is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C8H10N2O2S, features a methyl group and a sulfonimidoyl group attached to an aniline structure. The presence of the sulfonimidoyl group is particularly significant as it may influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing sulfonimidoyl groups have been shown to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing cell signaling pathways and metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this compound.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerInduces differentiation in acute myeloid leukemia (AML) cells through tubulin disruption.
AntimicrobialExhibited significant activity against Gram-positive bacteria with MIC values ranging from 16 µg/mL to 32 µg/mL.
Enzyme InhibitionDemonstrated potential as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study: Anticancer Properties

One study highlighted the compound's ability to induce differentiation in AML cells. The mechanism involved disruption of tubulin dynamics, which is crucial for cell division and integrity. This suggests that this compound could serve as a lead compound in developing new therapies for leukemia.

Case Study: Antimicrobial Activity

In another investigation, derivatives of sulfonimidoyl compounds were tested against various bacterial strains. The results indicated that these compounds exhibited notable antimicrobial properties, particularly against Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis. The findings suggest that this compound may possess similar activity, warranting further exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-4-(methylsulfonimidoyl)aniline, and how can intermediates be stabilized?

  • Methodology : Begin with aniline derivatives (e.g., 3-methylaniline) and employ a multi-step synthesis. Protect the amino group using acetylation to avoid over-bromination, followed by regioselective sulfonimidoylation via nucleophilic substitution. Stabilize intermediates using low-temperature conditions (<5°C) and inert atmospheres (N₂/Ar). Confirm stepwise progression via FT-IR (amine N-H stretch at ~3300 cm⁻¹) and LC-MS for molecular ion validation .

Q. How can the structural identity of this compound be confirmed using crystallographic techniques?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). Cross-validate with Cambridge Structural Database (CSD) entries (e.g., CCDC-2100572) and compare experimental vs. theoretical density functional theory (DFT)-optimized geometries .

Q. What analytical methods are suitable for assessing purity and detecting trace impurities?

  • Methodology : Employ reverse-phase HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and UV detection at 254 nm. Use gradient elution (acetonitrile/water with 0.1% TFA) to separate impurities like 4-nitro derivatives. Validate against certified reference standards (e.g., EP Impurity A/B/C) and quantify via external calibration curves .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of this compound?

  • Methodology : Design a three-factor (catalyst load, pH, irradiance intensity) Box-Behnken matrix. Use MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation. Monitor degradation kinetics via UV-Vis spectroscopy (λₘₐₓ ~280 nm) and analyze residuals via GC-MS. Apply response surface methodology (RSM) to identify optimal conditions, validated by ANOVA (p < 0.05) .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodology : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (ESP), and Fukui indices. Compare with SC-XRD data to validate electron density distributions. Use Gaussian 16 or ORCA software for simulations, and visualize results via GaussView or VMD .

Q. How do pumping speeds influence the vertical migration and interphase partitioning of this compound in soil systems?

  • Methodology : Conduct soil column experiments with variable pumping speeds (0.5–2.0 mL/min). Use HYDRUS-1D modeling to simulate advection-dispersion dynamics. Quantify sorption coefficients (Kd) via batch equilibrium tests and analyze spatial distribution via LC-MS/MS. Correlate pump speed with leachate concentration and soil organic matter (SOM) interactions .

Q. What strategies resolve contradictions in reported antibacterial activity data for sulfonimidoyl derivatives?

  • Methodology : Perform systematic SAR studies by varying substituents (e.g., methyl vs. trifluoromethyl groups). Use standardized MIC assays (e.g., broth microdilution per CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) models. Control for solvent effects (DMSO ≤1%) and validate cytotoxicity via MTT assays (IC₅₀ > 100 µG/mL) .

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